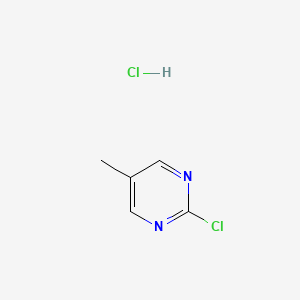

2-Chloro-5-methylpyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6Cl2N2 |

|---|---|

Molecular Weight |

165.02 g/mol |

IUPAC Name |

2-chloro-5-methylpyrimidine;hydrochloride |

InChI |

InChI=1S/C5H5ClN2.ClH/c1-4-2-7-5(6)8-3-4;/h2-3H,1H3;1H |

InChI Key |

PGISYGOJJVJSMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methylpyrimidine and Its Hydrochloride Salt

Strategies for 2-Chloro-5-methylpyrimidine (B1361109) Synthesis

The synthesis of 2-Chloro-5-methylpyrimidine is predominantly achieved through the chemical manipulation of more complex pyrimidine (B1678525) precursors. These approaches can be broadly categorized into reductive methods and derivatization of other pyrimidine frameworks.

Reduction of Dihalogenated Pyrimidine Precursors

A common and direct method for the synthesis of 2-Chloro-5-methylpyrimidine involves the selective reduction of a dihalogenated precursor, most notably 2,4-dichloro-5-methylpyrimidine (B13550). This transformation requires a careful choice of reducing agent to ensure the selective removal of one chlorine atom.

The use of zinc powder is a well-established and frequently employed method for the reductive dechlorination of 2,4-dichloro-5-methylpyrimidine to yield 2-Chloro-5-methylpyrimidine. This reaction can be carried out under various conditions, with adjustments in solvent, temperature, and additives influencing the reaction's efficiency and yield.

Several protocols have been documented for this transformation. One common approach involves heating a suspension of 2,4-dichloro-5-methylpyrimidine and activated zinc powder in water at reflux for several hours. guidechem.com Another variation employs a mixture of benzene and water as the solvent system, with the addition of ammonia, followed by heating at reflux. guidechem.com The use of a tetrahydrofuran (THF) and acetic acid solvent system has also been reported, where acetic acid is added dropwise to a refluxing mixture of the pyrimidine precursor and zinc powder. guidechem.com A straightforward method of refluxing 2,4-dichloro-5-methylpyrimidine with zinc powder in water overnight has also proven effective. guidechem.com The yields for these methods are generally in the range of 75-78%. guidechem.com

Table 1: Comparison of Zinc-Mediated Reductive Dechlorination Methods for 2-Chloro-5-methylpyrimidine Synthesis

| Solvent System | Additives | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Water | Activated Zinc | Reflux, 3 hours | 78 | guidechem.com |

| Benzene/Water | Zinc powder, Ammonia | Reflux, 18 hours | 77 | guidechem.com |

| Tetrahydrofuran (THF) | Zinc powder, Acetic Acid | Reflux, 2.5 hours | Not specified | guidechem.com |

| Water | Zinc powder | Reflux, overnight | 75 | guidechem.com |

While zinc-mediated reduction is the most prominently documented method, other reductive strategies are plausible for the selective dehalogenation of dihalopyrimidines. Catalytic hydrogenation is a powerful tool for the reductive dehalogenation of aryl halides. This method typically employs a palladium catalyst, often supported on carbon (Pd/C), and a hydrogen source. organic-chemistry.org The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent such as formic acid or its salts. acs.org The reactivity of halogens to reduction is generally in the order of I > Br > Cl, which can allow for selective dehalogenation in polyhalogenated systems. organic-chemistry.org

Other reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also known to effect reductive dehalogenation, although their application can sometimes lead to the reduction of the heterocyclic ring itself. organic-chemistry.orgmdpi.comrsc.org The choice of solvent and reaction conditions is crucial in directing the outcome of these reductions. mdpi.com For instance, sodium borohydride has been used for the reductive dechlorination of chloroacetamides, with the reaction's efficiency being dependent on the medium. mdpi.com

Derivatization from Other Pyrimidine Scaffolds

The synthesis of 2-Chloro-5-methylpyrimidine can also be approached by modifying other pyrimidine derivatives. These methods often involve the use of modern cross-coupling reactions or the construction of the pyrimidine ring through cascade reactions.

The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, and it has been extensively applied to the derivatization of halogenated pyrimidines. mdpi.com In the case of 2,4-dichloropyrimidines, the regioselectivity of the Suzuki coupling typically favors substitution at the C4 position. mdpi.comstackexchange.com This preference is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com

While this reaction is highly effective for synthesizing a wide array of 4-substituted pyrimidines, its direct application for the synthesis of 2-Chloro-5-methylpyrimidine is not straightforward as it would require the introduction of a methyl group at the 5-position and the selective removal of the chloro group at the 4-position, while retaining the chloro group at the 2-position. A multi-step sequence could potentially be envisioned where a group is introduced at the 4-position via a Suzuki reaction, followed by methylation at the 5-position and subsequent reductive removal of the 4-substituent and the 4-chloro group. However, such a route would be more complex than the direct reduction of 2,4-dichloro-5-methylpyrimidine.

Cascade reactions offer an efficient approach to the synthesis of complex molecules from simple precursors in a single operation. The construction of the pyrimidine ring can be achieved through such sequences. For instance, a metal-free cascade annulation of isopropene derivatives with an ammonium source and a carbon source has been developed for the synthesis of substituted pyrimidines. acs.org

Aza-Michael additions are a key step in some cascade reactions leading to nitrogen-containing heterocycles. While specific examples of cascade reactions involving aza-Michael additions that directly lead to the formation of 2-Chloro-5-methylpyrimidine are not prominently featured in the literature, the general principles of pyrimidine synthesis suggest that a carefully designed cascade could potentially be developed. Such a reaction would likely involve the condensation of a three-carbon unit with a nitrogen-containing component to assemble the pyrimidine core with the desired substitution pattern.

The formation of the hydrochloride salt, 2-Chloro-5-methylpyrimidine hydrochloride, is typically achieved by treating a solution of the free base, 2-Chloro-5-methylpyrimidine, with hydrochloric acid.

Halogenation and Alkylation Strategies

Halogenation is a critical step in the synthesis of halo-substituted pyrimidines. For the introduction of a chlorine atom at the 2-position of the pyrimidine ring, a common and effective strategy is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

The conversion of 2-amino-5-methylpyrimidine to 2-chloro-5-methylpyrimidine is classically achieved through a diazotization reaction followed by a copper(I) chloride-mediated chlorination, a process known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This multi-step, one-pot synthesis is a cornerstone in aromatic and heterocyclic chemistry for replacing an amino group with a halide. wikipedia.org

The reaction begins with the diazotization of the primary aromatic amine, 2-amino-5-methylpyrimidine. This is accomplished by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). organic-chemistry.org This reaction must be carried out at low temperatures, typically between -15°C and 0°C, to ensure the stability of the resulting diazonium salt. orgsyn.orgresearchgate.net The temperature control is crucial, as diazonium salts can be unstable and potentially explosive at higher temperatures. orgsyn.org

The general mechanism involves the formation of the nitrosyl cation (N≡O⁺) from nitrous acid in the acidic medium. The amino group of the pyrimidine attacks the nitrosyl cation, and after a series of proton transfers and the elimination of a water molecule, the 5-methylpyrimidine-2-diazonium salt is formed.

Once the diazonium salt is formed, it is immediately treated with a solution of copper(I) chloride (CuCl). The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas in the process. wikipedia.org This step is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

A detailed, representative procedure, adapted from a well-established synthesis for the analogous compound 2-chloropyrimidine, provides insight into the practical execution of this transformation. orgsyn.org

Representative Reaction Scheme:

Diazotization: 2-amino-5-methylpyrimidine is dissolved in concentrated hydrochloric acid and cooled significantly. An aqueous solution of sodium nitrite is added dropwise while maintaining a very low temperature.

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution containing copper(I) chloride, leading to the formation of 2-chloro-5-methylpyrimidine.

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The final product can be purified by distillation or recrystallization.

The following table outlines the key parameters for this synthetic approach.

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | The amino-substituted pyrimidine precursor. | 2-amino-5-methylpyrimidine |

| Diazotization Reagents | Reagents used to form the diazonium salt. | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) |

| Chlorination Reagent | Catalyst and chloride source for the Sandmeyer reaction. | Copper(I) chloride (CuCl) |

| Solvent | The medium in which the reaction is conducted. | Water, Hydrochloric Acid |

| Temperature (Diazotization) | Critical temperature range for diazonium salt stability. | -15°C to 0°C |

| Temperature (Chlorination) | Temperature for the substitution reaction. | Maintained at low temperature initially, then may be allowed to warm. |

| Workup | Process to isolate the crude product. | Neutralization (e.g., with NaOH), Extraction (e.g., with ether) |

This method, while effective, requires careful control of reaction conditions, particularly temperature, to ensure both safety and high yield. orgsyn.org

Formation of this compound

The hydrochloride salt of 2-chloro-5-methylpyrimidine is prepared through a standard acid-base reaction. The pyrimidine ring contains nitrogen atoms that are basic and can be protonated by a strong acid like hydrochloric acid. This reaction converts the neutral "free base" form of the compound into its corresponding salt.

The formation of the hydrochloride salt is typically performed for reasons of improved stability, crystallinity, and solubility in certain solvents. The general procedure involves dissolving the purified 2-chloro-5-methylpyrimidine free base in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate. Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or anhydrous HCl gas is introduced into the solution.

The reaction is an immediate protonation of one of the basic nitrogen atoms of the pyrimidine ring by HCl. This results in the precipitation of this compound as a solid.

General Procedure for Hydrochloride Salt Formation:

The purified 2-chloro-5-methylpyrimidine is dissolved in an anhydrous solvent (e.g., diethyl ether).

Anhydrous hydrochloric acid (as a gas or dissolved in a compatible solvent) is added to the solution with stirring.

The hydrochloride salt typically precipitates out of the solution.

The solid salt is collected by filtration, washed with a small amount of the anhydrous solvent to remove any unreacted starting material, and dried under vacuum.

The following table summarizes the key aspects of this process.

| Parameter | Description |

|---|---|

| Starting Material | 2-chloro-5-methylpyrimidine (free base) |

| Reagent | Hydrochloric Acid (HCl), typically anhydrous |

| Solvent | Anhydrous organic solvent (e.g., Diethyl Ether, Isopropanol, Ethyl Acetate) |

| Reaction Type | Acid-Base reaction (Protonation) |

| Product | This compound |

| Isolation Method | Precipitation followed by filtration |

This straightforward process yields the stable and often more easily handled hydrochloride salt of the target compound.

A comprehensive search for specific experimental spectroscopic data for the compound "this compound" has been conducted. Unfortunately, detailed research findings and specific data sets for Fourier Transform Infrared (FTIR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis, and Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for this particular hydrochloride salt are not available in the public domain of scientific literature and spectral databases.

The strict requirement for scientifically accurate and thorough content focused solely on "this compound," including detailed data tables, cannot be met without access to these primary experimental data. Information on related but structurally different compounds, such as pyridine (B92270) derivatives or other pyrimidine salts, would not be a scientifically valid substitute for the specific compound requested.

Therefore, it is not possible to generate the article with the specified level of detail and accuracy at this time. Further experimental research and publication of the spectroscopic analysis of this compound would be required to provide the content as outlined.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography, it becomes an indispensable tool for the separation, identification, and quantification of individual components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method used for the analysis of chemical compounds. In the context of 2-Chloro-5-methylpyrimidine (B1361109), LC-MS serves to separate the compound from impurities or reactants and to confirm its molecular weight and fragmentation pattern. The liquid chromatography phase separates the analyte based on its physicochemical properties, after which the mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

For 2-Chloro-5-methylpyrimidine (molecular weight approximately 128.56 g/mol for the free base), the mass spectrum would be expected to show a prominent molecular ion peak corresponding to this mass. Due to the isotopic abundance of chlorine (35Cl and 37Cl), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a typical M+2 peak approximately one-third the intensity of the molecular ion peak.

While specific experimental fragmentation data is not detailed in readily available literature, a general fragmentation pathway under electron ionization can be predicted. Common fragmentation would likely involve the loss of the chlorine atom, the methyl group, or the cleavage of the pyrimidine (B1678525) ring, leading to characteristic daughter ions that help confirm the molecule's structure.

Table 1: Predicted LC-MS Fragmentation Data for 2-Chloro-5-methylpyrimidine

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]+ | 128/130 | Molecular ion (35Cl/37Cl isotopes) |

| [M-Cl]+ | 93 | Loss of a chlorine radical |

| [M-CH3]+ | 113/115 | Loss of a methyl radical |

Note: This table is based on theoretical fragmentation patterns and not on specific published experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

Electronic Transitions and Absorption Characteristics

The electronic absorption characteristics of 2-Chloro-5-methylpyrimidine have been investigated through both experimental and simulated Ultraviolet-Visible spectra. researchgate.netnih.gov Theoretical analyses, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to interpret the experimental data and assign specific electronic transitions. researchgate.net

The pyrimidine ring is a heteroaromatic system containing both π electrons and non-bonding (n) electrons on the nitrogen atoms. Consequently, its UV-Vis spectrum is characterized by two main types of electronic transitions:

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π* transitions: These transitions involve promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

A study by Sreenivas et al. analyzed the electronic transitions for 2-Chloro-5-methylpyrimidine. researchgate.netnih.gov The experimental and simulated spectra provide information on the absorption maxima (λmax), which correspond to these electronic transitions.

Table 2: Electronic Transition Data for 2-Chloro-5-methylpyrimidine

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 300 | High-intensity absorption arising from the pyrimidine ring's conjugated system. |

Note: Specific λmax values from experimental studies are required for precise data.

X-ray Crystallography

While experimental X-ray crystallography data for 2-Chloro-5-methylpyrimidine hydrochloride is not widely published, computational studies using methods like Density Functional Theory (DFT) provide significant insights into its molecular structure and interactions in the solid state. These theoretical models predict optimized molecular geometries and intermolecular bonding. researchgate.nettandfonline.com

Solid-State Molecular Conformation

Theoretical calculations, specifically using the B3LYP exchange and correlational functional, have been employed to determine the optimized geometry of 2-Chloro-5-methylpyrimidine in its ground state. researchgate.netbohrium.com These studies indicate that the pyrimidine ring is largely planar, a characteristic feature of aromatic systems. The chlorine atom and the methyl group attached to the ring lie within this plane. The precise bond lengths and angles are determined by the electronic effects of the substituents and the inherent geometry of the pyrimidine ring.

Intermolecular Interactions and Supramolecular Aggregation

Computational studies have also predicted the formation of dimers through intermolecular hydrogen bonds. researchgate.nettandfonline.com In the case of 2-Chloro-5-methylpyrimidine, weak C-H···N hydrogen bonds are the likely interactions responsible for supramolecular aggregation. In such an arrangement, a hydrogen atom from a C-H bond on one molecule forms a weak hydrogen bond with one of the electron-rich nitrogen atoms on an adjacent molecule. These interactions, though weaker than conventional hydrogen bonds, are crucial in dictating the packing of molecules in the crystal lattice, influencing the material's physical properties. The hydrochloride form would involve a protonated pyrimidine nitrogen, leading to stronger N+-H···Cl- hydrogen bonds, which would dominate the crystal packing.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Hydrogen Bonding Networks

In the hydrochloride salt, the protonation of one of the nitrogen atoms in the pyrimidine ring introduces a strong hydrogen bond donor (N-H+). This cationic site is expected to form a robust hydrogen bond with the chloride anion (Cl-). This primary N-H+...Cl- interaction is a defining feature of the hydrogen bonding network in many hydrochloride salts of nitrogen-containing heterocycles.

A hypothetical arrangement of the primary hydrogen bonds in a dimeric unit of this compound is depicted in the interactive table below, illustrating the key donor-acceptor interactions.

| Donor Atom | Acceptor Atom | Interaction Type | Predicted Nature |

| N-H+ (Pyrimidine) | Cl- | Strong Hydrogen Bond | Primary structural determinant |

| C-H (Methyl) | Cl- | Weak Hydrogen Bond | Secondary stabilizing interaction |

| C-H (Ring) | Cl- | Weak Hydrogen Bond | Secondary stabilizing interaction |

| C-H (Ring) | N (Pyrimidine) | Weak Hydrogen Bond | Contributes to packing efficiency |

This table represents a simplified, hypothetical model of potential hydrogen bonding interactions based on theoretical predictions and analogies to similar structures.

Pi-Stacking Interactions

Aromatic rings, such as the pyrimidine ring in 2-Chloro-5-methylpyrimidine, can engage in pi-stacking interactions, which are non-covalent interactions arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. These interactions play a significant role in the stabilization of crystal structures, particularly in planar heterocyclic compounds.

The nature and geometry of pi-stacking in pyrimidine derivatives can vary, including face-to-face, edge-to-face, and offset-stacked arrangements. The presence of a chlorine atom and a methyl group on the pyrimidine ring influences the electron distribution within the ring, which in turn affects the strength and preferred geometry of the pi-stacking interactions.

In the context of this compound, the protonation of the pyrimidine ring would further modulate its electronic properties, likely enhancing its propensity for pi-stacking interactions with neighboring rings. Research on other pyrimidine-containing crystal structures has highlighted the importance of pi-pi stacking in directing the supramolecular assembly. researchgate.net For instance, in some 2-amino-4,6-dimethylpyrimidinium salts, aromatic pi-pi stacking between the pyrimidine rings, with centroid-centroid distances around 3.6 Å, has been observed to stabilize the molecular columns formed by hydrogen bonding. researchgate.net

Below is an interactive data table summarizing the potential intermolecular interactions that contribute to the structural elucidation of this compound.

| Interaction Type | Participating Moieties | Significance in Crystal Packing |

| Hydrogen Bonding | N-H+...Cl-, C-H...Cl, C-H...N | Formation of a robust, three-dimensional network. |

| Pi-Stacking | Pyrimidine Ring ↔ Pyrimidine Ring | Stabilization of molecular layers or columns. |

| Van der Waals Forces | All atoms | General contribution to crystal cohesion. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of 2-chloro-5-methylpyrimidine (B1361109), offering a detailed perspective on its electronic structure and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been effectively utilized to study 2-chloro-5-methylpyrimidine. A notable study employed the B3LYP exchange and correlational functional combined with the 6-311++G(d,p) basis set for these quantum chemical calculations. figshare.com This approach allows for a thorough analysis of the molecule's geometric and vibrational characteristics.

The geometry of 2-chloro-5-methylpyrimidine in its monomer and dimer forms for the gas phase has been optimized to determine its molecular ground state. figshare.com This process identifies the most stable conformation of the molecule by finding the minimum energy structure. The analysis also predicts the existence of intermolecular hydrogen bonds, which can influence the compound's physical and chemical properties. figshare.com

Optimized Geometrical Parameters of 2-Chloro-5-methylpyrimidine

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-Cl7 | 1.75 |

| C5-C11 | 1.51 |

| N1-C2 | 1.32 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-N1 | 1.34 |

| Cl7-C2-N1 | 115.6 |

| Cl7-C2-N3 | 115.5 |

| C11-C5-C4 | 121.2 |

| C11-C5-C6 | 120.7 |

Note: Data derived from DFT/B3LYP/6-311++G(d,p) calculations.

Vibrational analysis of 2-chloro-5-methylpyrimidine has been conducted through Fourier Transform infrared and Fourier Transform Raman spectra, with assignments supported by potential energy distribution and eigenvectors from computations. figshare.com The calculated frequencies showed good agreement with experimental observations, with a root mean square (rms) error of 10.03 cm⁻¹. figshare.com

Selected Vibrational Frequencies of 2-Chloro-5-methylpyrimidine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (pyrimidine ring) | 3085 | 3080 | Stretching |

| C-H stretch (methyl group) | 2925 | 2920 | Asymmetric stretching |

| C=C stretch | 1585 | 1580 | Stretching |

| C-N stretch | 1395 | 1400 | Stretching |

| C-Cl stretch | 780 | 785 | Stretching |

Note: Data derived from DFT/B3LYP/6-311++G(d,p) calculations. figshare.com

The determination of torsional potentials is a key aspect of understanding the conformational flexibility of 2-chloro-5-methylpyrimidine. figshare.com This analysis investigates the energy changes associated with the rotation around specific bonds, such as the C-C bond connecting the methyl group to the pyrimidine (B1678525) ring. This helps in identifying the most stable rotational isomers and the energy barriers between them.

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For 2-chloro-5-methylpyrimidine, the B3LYP functional, which is a hybrid functional, has been used in conjunction with the 6-311++G(d,p) basis set. figshare.com This combination is well-regarded for providing a balanced description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

In 2-Chloro-5-methylpyrimidine, the HOMO is primarily localized on the pyrimidine ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting that it can accept electrons in various regions. The energies of these frontier orbitals have been calculated and are presented in the table below.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.24 |

| LUMO | -1.12 |

This data is based on DFT calculations and provides a quantitative measure of the electron-donating and electron-accepting capabilities of the molecule.

Energy Gap Analysis and Chemical Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap is associated with high reactivity and lower stability. irjweb.com

For 2-Chloro-5-methylpyrimidine, the HOMO-LUMO energy gap has been determined to be 6.12 eV. This relatively large energy gap suggests that 2-Chloro-5-methylpyrimidine is a kinetically stable molecule with moderate reactivity. The significant energy gap is indicative of the charge transfer interactions occurring within the molecule. nih.gov

| Parameter | Value (eV) |

| HOMO Energy | -7.24 |

| LUMO Energy | -1.12 |

| Energy Gap (ΔE) | 6.12 |

The magnitude of the energy gap is a key indicator of the molecule's stability and its propensity to engage in chemical reactions.

Electrostatic Potential Mapping

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Surface Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MESP plot displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-deficient areas (positive potential). researchgate.net

The MESP analysis of 2-Chloro-5-methylpyrimidine reveals that the most negative potential is concentrated around the nitrogen atoms of the pyrimidine ring. tandfonline.com This suggests that these nitrogen atoms are the most probable sites for electrophilic attack. The positive potential is distributed over the rest of the molecule, with the hydrogen atoms of the methyl group and the pyrimidine ring being the most electropositive regions, making them susceptible to nucleophilic attack. tandfonline.com

| Region | Electrostatic Potential | Predicted Reactivity |

| Nitrogen Atoms | Negative (Red) | Site for Electrophilic Attack |

| Hydrogen Atoms | Positive (Blue) | Site for Nucleophilic Attack |

The MESP map provides a visual representation of the molecule's reactivity landscape, guiding the prediction of its interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis

Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. wikipedia.org These interactions contribute significantly to the stability of the molecule. tandfonline.com

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) N3 | π(C2-N1) | 25.48 |

| LP(1) N3 | π(C4-C5) | 21.13 |

| π(C2-N3) | π(C4-C5) | 18.79 |

| π(C4-C5) | π(N1-C6) | 16.54 |

The stabilization energies quantified by NBO analysis highlight the importance of electron delocalization in maintaining the structural integrity of 2-Chloro-5-methylpyrimidine.

Thermodynamic Parameters and Molecular Properties Prediction

Theoretical calculations can also predict various thermodynamic parameters of a molecule at a given temperature. For 2-Chloro-5-methylpyrimidine, properties such as entropy (S), heat capacity at constant pressure (Cp), and zero-point vibrational energy (ZPVE) have been computed using DFT methods. These parameters are crucial for understanding the molecule's behavior under different thermal conditions.

| Parameter | Value |

| Entropy (S) | 84.15 cal/mol·K |

| Heat Capacity (Cp) | 28.47 cal/mol·K |

| Zero-Point Vibrational Energy (ZPVE) | 54.87 kcal/mol |

These predicted thermodynamic properties provide valuable data for further studies on the reaction kinetics and equilibria involving 2-Chloro-5-methylpyrimidine.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for 2-Chloro-5-methylpyrimidine (B1361109). The reaction mechanism typically involves the addition of a nucleophile to the pyrimidine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring.

The chlorine atom at the C-2 position of the pyrimidine ring serves as an effective leaving group in nucleophilic substitution reactions. The pyrimidine ring's electron-withdrawing character facilitates the departure of the chloride ion. The stability of the displaced chloride ion as a weak base makes it a good leaving group, a crucial factor for the progression of SNAr reactions. This reactivity is a cornerstone for the synthesis of a wide array of substituted pyrimidine derivatives.

Amination, the substitution of the chlorine atom with an amino group, is a well-documented reaction for chloropyrimidines. This transformation can be achieved by reacting the substrate with various primary or secondary amines, such as ethylenediamine. These reactions often proceed under thermal conditions in the presence of a base. The base plays a critical role in neutralizing the hydrogen chloride (HCl) that is formed as a byproduct, which is essential for the reaction to proceed to completion and for the stability of the final product. In some cases, these amination reactions can occur without the need for a transition-metal catalyst. The choice of base and reaction conditions can significantly influence the efficiency and outcome of the amination process.

Table 1: Examples of Amination Reactions on Chloropyrimidine Scaffolds This table presents data on related compounds to illustrate the general reaction.

| Chloropyrimidine Substrate | Amine Nucleophile | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-5-ethylpyrimidine | 2-Methyl-2-phenylpropanamine | i-Pr₂NEt or CaCO₃ (acid-catalyzed) | N-Substituted aminopyrimidine | acs.org |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | Microwave irradiation | 2-Anilinopyrimidines | uni.lu |

| 4-Chloroquinazoline (related heteroaromatic) | Pyrrolidine | Potassium fluoride, 100°C | 4-Pyrrolidinylquinazoline | uni.lu |

Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, and 2-Chloro-5-methylpyrimidine is a suitable substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. google.com For 2-Chloro-5-methylpyrimidine, this reaction enables the formation of a C-C bond at the C-2 position, leading to the synthesis of 2-aryl-5-methylpyrimidines.

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with 2-Chloro-5-methylpyrimidine, inserting itself into the carbon-chlorine bond to form a palladium(II) complex.

Transmetalation : The organic group from the boronic acid (or its ester derivative), which is activated by a base, is transferred to the palladium(II) complex, displacing the chloride ion.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. google.com

Commonly used catalysts include complexes of palladium with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov

Table 2: Key Features of the Suzuki-Miyaura Coupling Reaction

| Component | Role in Reaction | Common Examples |

|---|---|---|

| Aryl Halide | Electrophile | 2-Chloro-5-methylpyrimidine |

| Organoboron Reagent | Nucleophile Source | Arylboronic acids (Ar-B(OH)₂) |

| Palladium Catalyst | Facilitates coupling | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates boronic acid | Na₂CO₃, K₂CO₃, KF |

Beyond the Suzuki reaction, other cross-coupling methods are applicable to chloropyrimidines. The Buchwald-Hartwig amination , for instance, is a palladium-catalyzed reaction for forming carbon-nitrogen bonds and serves as a powerful alternative to traditional SNAr amination, often with a broader substrate scope. rsc.org Other significant cross-coupling reactions that utilize heteroaryl halides include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Heck reaction (coupling with alkenes). google.comgoogle.com These methodologies have become indispensable in medicinal chemistry and materials science for constructing complex molecular architectures. rsc.org

Oxidation and Reduction Reactions

The oxidation and reduction of 2-Chloro-5-methylpyrimidine can target the pyrimidine ring, the chloro substituent, or the methyl group.

Reduction reactions of chloropyrimidines typically involve reductive dehalogenation (dechlorination). This can be accomplished through catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst, such as palladium on carbon (Pd/C). oregonstate.edu During this process, a base is often added to neutralize the hydrogen chloride formed. nih.gov Alternative methods for dechlorination include the use of reducing metals like zinc dust in an aqueous medium. nih.gov These reactions replace the chlorine atom with a hydrogen atom, yielding 5-methylpyrimidine (B16526).

Oxidation can occur at the nitrogen atoms of the pyrimidine ring to form N-oxides. The oxidation of the nitrogen in a related compound, 2-chloropyridine, has been shown to lower the energy barrier for subsequent dechlorination. This suggests that N-oxidation of 2-Chloro-5-methylpyrimidine could be a potential pathway to activate the molecule for further reactions. While the pyrimidine ring itself is generally resistant to oxidative degradation, the methyl group at the C-5 position could potentially be oxidized to a hydroxymethyl or carboxylic acid group under specific conditions, although this is less commonly reported compared to reactions at the chloro- and ring positions.

Mechanisms of Pyrimidine Ring Formation and Transformation

The reactivity of the pyrimidine ring, particularly in a substituted compound like 2-chloro-5-methylpyrimidine, is governed by the electron-withdrawing nature of its nitrogen atoms. This inherent electronic property facilitates a variety of reactions, including the initial formation of the ring system itself and its subsequent chemical transformations. The mechanisms underlying these processes are crucial for the synthesis of a diverse array of pyrimidine derivatives.

Pyrimidine Ring Formation Mechanisms

The construction of the pyrimidine ring can be achieved through several mechanistic pathways, most of which involve the cyclocondensation of acyclic precursors. The "Principal Synthesis" is the most classic and widely utilized approach.

Principal Synthesis: Cyclocondensation

This method involves the reaction between a three-carbon component (C-C-C fragment), typically a β-dicarbonyl compound, and a component containing a nitrogen-carbon-nitrogen bond (N-C-N fragment), such as an amidine, urea, or guanidine. wikipedia.orgbu.edu.eg The reaction to form a 2-substituted pyrimidine, for instance, proceeds through a series of nucleophilic addition and dehydration steps.

The mechanism, elucidated in part by 13C NMR studies, involves several key intermediates. cdnsciencepub.comcdnsciencepub.com The reaction between a 1,3-dicarbonyl compound and an amidine can be summarized in the following general steps:

Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This initial attack leads to the formation of an open-chain enamide or a carbonyl addition compound. cdnsciencepub.comcdnsciencepub.com

Cyclization: The second nitrogen atom of the amidine intermediate then attacks the remaining carbonyl group, leading to a ring-closed dihydroxytetrahydropyrimidine intermediate. cdnsciencepub.com

Dehydration: Subsequent elimination of two water molecules (dehydration) from this cyclic intermediate results in the formation of the aromatic pyrimidine ring.

This pathway is highly versatile, and the substitution pattern of the final pyrimidine is determined by the choice of the starting 1,3-dicarbonyl and N-C-N fragments.

Multicomponent and Cycloaddition Reactions

Modern synthetic strategies often employ multicomponent reactions (MCRs) to construct the pyrimidine core in a single step from three or more starting materials. mdpi.com These reactions can proceed through various cycloaddition mechanisms. For example, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol (as a one-carbon source) provides an efficient route to pyrimidine derivatives. organic-chemistry.org Another approach involves the reaction of 1,2,3-triazines with amidines, which proceeds not through a concerted Diels-Alder reaction, but via a stepwise addition/N₂ elimination/cyclization pathway to form the pyrimidine ring. nih.gov The rate-limiting step in this transformation is the initial nucleophilic attack of the amidine on the triazine ring. nih.gov

| Formation Mechanism | Key Reactants (Fragments) | Key Intermediates | Description |

| Principal Synthesis | β-Dicarbonyl (C-C-C) + Amidine (N-C-N) | Enamides, Dihydroxytetrahydropyrimidines | Stepwise condensation involving nucleophilic attack, cyclization, and dehydration. bu.edu.egcdnsciencepub.comcdnsciencepub.com |

| Multicomponent Reaction | e.g., Amidines + Ketones + C1 source | Varies depending on components | Multiple components combine in a one-pot reaction to form the pyrimidine ring. mdpi.comorganic-chemistry.org |

| From Triazines (IEDDA) | 1,3,5-Triazine + Ketone | Diels-Alder Adducts | Inverse electron-demand hetero-Diels-Alder reaction followed by retro-Diels-Alder and elimination. organic-chemistry.org |

| From Triazines (Stepwise) | 1,2,3-Triazine + Amidine | Zwitterionic intermediates | Nucleophilic attack, N₂ elimination, and subsequent ring closure. nih.gov |

Pyrimidine Ring Transformation Mechanisms

Once formed, the 2-chloro-5-methylpyrimidine ring can undergo various transformations. The chlorine atom at the C2 position is a good leaving group, making this position highly susceptible to nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a fundamental transformation for 2-chloropyrimidines. Due to the electron-withdrawing effect of the ring nitrogens, the carbon atoms of the pyrimidine ring are electron-deficient, particularly at positions 2, 4, and 6. youtube.com This facilitates the attack of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chlorine (C2), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, resulting in the substituted pyrimidine product.

The kinetics of these reactions are typically second order, being first order in both the pyrimidine substrate and the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions provide powerful methods for forming new carbon-carbon bonds at the C2 position. The two most prominent examples are the Suzuki and Sonogashira couplings.

Suzuki Coupling Mechanism: This reaction couples the chloropyrimidine with an organoboron species, typically a boronic acid. The mechanism proceeds via a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of 2-chloro-5-methylpyrimidine, forming a Pd(II) complex.

Transmetalation: The organic group from the activated organoboron reagent (e.g., a boronate anion formed by reaction with a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Sonogashira Coupling Mechanism: This reaction forms a C-C bond between the chloropyrimidine and a terminal alkyne, using a dual palladium and copper catalytic system. The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond.

Copper Cycle: Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Ring Transformation with Nucleophiles

Under certain conditions, particularly with strong nucleophiles like the amide ion (NH₂⁻), halogenated pyrimidines can undergo ring transformation reactions. The mechanism involves a nucleophilic addition followed by ring-opening and recyclization:

Nucleophilic Attack: The amide ion attacks an unsubstituted, electron-deficient carbon position of the pyrimidine ring (e.g., C6).

Adduct Formation: This attack forms an anionic σ-adduct.

Ring Opening: The pyrimidine ring opens via cleavage of a C-C or C-N bond. For example, cleavage of the C(5)-C(6) bond can occur.

Recyclization: The open-chain intermediate undergoes an intramolecular nucleophilic attack to form a new, different heterocyclic ring system.

| Transformation Reaction | Key Reagents | Catalyst/Conditions | General Mechanism |

| SNAr | Nucleophiles (e.g., amines, alkoxides) | Base (often) | Two-step addition-elimination via a Meisenheimer complex. |

| Suzuki Coupling | Boronic Acids (R-B(OH)₂) | Pd(0) catalyst, Base | Catalytic cycle: Oxidative Addition, Transmetalation, Reductive Elimination. |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Pd(0) catalyst, Cu(I) cocatalyst, Base | Interconnected Pd and Cu catalytic cycles involving a copper acetylide intermediate. |

| Ring Transformation | Strong Nucleophiles (e.g., KNH₂) | Liquid Ammonia | Nucleophilic addition, ring-opening to an acyclic intermediate, and recyclization. |

Derivatization and Chemical Transformations of 2 Chloro 5 Methylpyrimidine

The chemical scaffold of 2-chloro-5-methylpyrimidine (B1361109) serves as a versatile platform for the synthesis of a wide array of derivatives. Its reactivity is primarily centered around the chloro substituent at the 2-position and the methyl group at the 5-position of the pyrimidine (B1678525) ring. These sites allow for selective modifications to explore and optimize the biological activities of the resulting compounds.

Applications As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The chemical structure of 2-chloro-5-methylpyrimidine (B1361109) inherently classifies it as a heterocyclic compound, and it is widely utilized as a foundational element in the synthesis of other, more complex heterocyclic systems. tcichemicals.com The pyrimidine (B1678525) ring is a core component of numerous biologically active molecules, and the chloro-substituent provides a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, enabling the construction of diverse molecular architectures. For instance, it can be used in cross-coupling reactions, such as the Negishi coupling, to form C-C bonds, as demonstrated in the synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine. researchgate.net This reactivity is fundamental to its role in building larger, polycyclic heterocyclic structures.

Scaffold for Complex Molecule Construction

A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create a library of related compounds. mdpi.com 2-Chloro-5-methylpyrimidine is an effective scaffold due to the predictable reactivity of its chlorosubstituent. Chemists can use this single starting material to generate numerous derivatives by reacting it with a variety of nucleophiles (e.g., amines, alcohols, thiols). This approach is central to medicinal chemistry, where the systematic modification of a core scaffold is used to explore structure-activity relationships (SAR) and optimize the biological activity of a lead compound. The pyrimidine core provides a rigid framework that orients the appended substituents in specific spatial arrangements, which is critical for their interaction with biological targets like enzymes and receptors.

**7.3. Role in the Synthesis of Biologically Active Compounds

The 2-chloro-5-methylpyrimidine moiety is a key component in the synthesis of various compounds with therapeutic potential. Its utility spans multiple areas of drug discovery, from oncology to infectious diseases.

Pyrimidine derivatives are a well-established class of anti-metabolites, which are compounds that interfere with metabolic pathways, often by mimicking endogenous molecules. nih.govclevelandclinic.org They can inhibit the synthesis of nucleic acids, thereby halting the proliferation of rapidly dividing cells, such as cancer cells. nih.gov

The 2-chloro-5-methylpyrimidine framework is utilized to create more complex molecules with anti-tumor properties. For example, a series of novel nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives were synthesized and showed significant activity against human fibrosarcoma (HT-1080) and hepatocellular carcinoma (Bel-7402) cell lines. mdpi.com In these syntheses, the pyrimidine core is a central structural element. One of the synthesized compounds, compound 19 from the study, demonstrated the best anti-tumor activity with IC₅₀ values of 12.3 μM against Bel-7402 and 6.1 μM against HT-1080 cell lines. mdpi.com Similarly, other research has focused on 5-trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Table 1: Anti-tumor Activity of Selected nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine Derivative Data sourced from research on novel anti-tumor compounds. mdpi.com

| Compound | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| 19 | Bel-7402 | 12.3 |

| 19 | HT-1080 | 6.1 |

The global challenge of drug-resistant malaria has spurred research into novel therapeutic targets, including essential protein kinases in the Plasmodium falciparum parasite. nih.gov Two such kinases, PfGSK3 and PfPK6, are considered vital for the parasite's survival. nih.govacs.org Research has identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of these enzymes.

In a notable study, chemists synthesized a series of analogues based on a 2,4-dichloro-5-methylpyrimidine (B13550) starting material. nih.gov By substituting the chlorine atoms with different chemical groups, they were able to modulate the inhibitory activity of the compounds. The introduction of a methyl group at the 5-position of the pyrimidine core, as is present in 2-chloro-5-methylpyrimidine, proved beneficial. The resulting compound, 18n , showed a 9-fold increase in potency against PfPK6 compared to the parent compound. nih.gov This highlights the importance of the 5-methylpyrimidine (B16526) scaffold in designing effective anti-parasitic agents.

Table 2: Inhibitory Activity of 5-Substituted Pyrimidine Analogues against Plasmodial Kinases Data from a study on dual inhibitors of PfGSK3/PfPK6. nih.gov

| Compound | 5-Position Substituent | PfPK6 IC₅₀ (nM) | PfGSK3 IC₅₀ (nM) |

|---|---|---|---|

| IKK16 (Parent) | H | 460 | 570 |

| 18n | Methyl | 50 | 110 |

| 18r | Chloro | 23 | 240 |

| 18s | Bromo | 58 | 580 |

| 18t | Nitrile | 294 | >1000 |

The versatility of pyrimidine-based scaffolds extends to the development of inhibitors for other key enzymes involved in human diseases. A related compound, 2-chloro-5-methylthiopyrimidine, has been explicitly identified as a starting material for the synthesis of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. google.com PCSK9 inhibitors are a class of drugs that lower LDL cholesterol levels. nih.gov

Furthermore, the same pyrimidine derivative serves as a precursor in the synthesis of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists. google.com TRPV4 is an ion channel implicated in pain signaling, making its antagonists promising candidates for the treatment of pain. google.com The use of this closely related pyrimidine highlights the utility of the 2-chloro-5-substituted pyrimidine core in developing targeted enzyme inhibitors.

Catalytic Applications

While 2-chloro-5-methylpyrimidine hydrochloride is extensively used as a reactant and building block in syntheses that may be catalyzed by transition metals (such as palladium-catalyzed cross-coupling reactions), its direct application as a catalyst is not prominently described in the reviewed literature. researchgate.net Its primary role remains that of a foundational scaffold for the construction of larger, functional molecules.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-Chloro-5-methylpyrimidine (B1361109) often involves the reduction of 2,4-dichloro-5-methylpyrimidine (B13550). Common methods employ zinc powder in various solvents such as water, benzene, or tetrahydrofuran (THF) with acetic acid. guidechem.com While effective, these classical routes present opportunities for improvement in terms of sustainability and efficiency.

Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. rasayanjournal.co.inkuey.net The principles of green chemistry, such as waste reduction, use of safer solvents, and energy efficiency, are guiding the next generation of synthetic protocols. rasayanjournal.co.inkuey.netmdpi.com For the synthesis of pyrimidine (B1678525) derivatives, several innovative approaches are being explored, which could be adapted for 2-Chloro-5-methylpyrimidine.

Key Green Chemistry Strategies:

Aqueous Media: Utilizing water as a solvent is a primary goal of green chemistry due to its non-toxic and non-flammable nature. mdpi.comjmaterenvironsci.com Research into performing multicomponent reactions in aqueous media for pyrimidine synthesis has shown promise. jmaterenvironsci.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.inkuey.netmdpi.com

Ultrasonic Synthesis: The use of ultrasound irradiation is another energy-efficient method that can accelerate reaction rates. rasayanjournal.co.in

Catalysis: The development of novel, recyclable catalysts can improve atom economy and reduce waste. rasayanjournal.co.inmdpi.com

The table below summarizes some established synthetic routes for 2-Chloro-5-methylpyrimidine, highlighting the potential for future green chemistry-inspired modifications.

| Method | Starting Material | Reagents | Solvent | Yield | Reference |

| 1 | 2,4-dichloro-5-methylpyrimidine | Zinc powder | Water | 78% | guidechem.com |

| 2 | 2,4-dichloro-5-methylpyrimidine | Zinc powder, Ammonia | Benzene, Water | 77% | guidechem.com |

| 3 | 2,4-dichloro-5-methylpyrimidine | Zinc powder | Water | 75% | guidechem.com |

| 4 | 2,4-dichloro-5-methylpyrimidine | Zinc powder, Acetic acid | Tetrahydrofuran (THF) | - | guidechem.com |

Exploration of Advanced Catalytic Applications

The pyrimidine scaffold is not only a component of final products but can also play a role in catalysis. 2-Chloro-5-methylpyrimidine itself has been noted for its potential use as a catalyst. guidechem.comchemicalbook.com Its structural features, particularly the reactive chloro group, make it a valuable precursor for creating more complex molecules with catalytic activity.

A significant area of application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. guidechem.com In these reactions, the chloro-pyrimidine can act as an electrophilic partner, allowing for the introduction of various aryl or heteroaryl groups. The reactivity of chloropyrimidines in such reactions generally follows the order C4(6) > C2 > C5, which allows for selective functionalization.

Furthermore, pyrimidine derivatives are being investigated as ligands for transition metal catalysts and as covalent inhibitors for enzymes like kinases. The reaction of chloropyrimidines with cysteine residues in proteins via nucleophilic aromatic substitution (SNAr) is a mechanism being explored for developing targeted therapies. nih.gov

Potential Catalytic Roles and Applications:

| Application Area | Role of 2-Chloro-5-methylpyrimidine | Potential Outcome |

| Cross-Coupling Reactions | Electrophilic coupling partner | Synthesis of complex aryl-substituted pyrimidines |

| Ligand Synthesis | Precursor for multidentate ligands | Development of novel transition metal catalysts |

| Organocatalysis | Core structure for catalyst design | Asymmetric synthesis and other transformations |

| Enzyme Inhibition | Covalent modification of active sites | Targeted drug development |

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 2-Chloro-5-methylpyrimidine, computational methods are being employed to understand its fundamental properties and to design novel derivatives with specific functions.

Density Functional Theory (DFT) has been used to study the molecular structure, vibrational frequencies, and electronic properties of 2-Chloro-5-methylpyrimidine. figshare.com Such studies provide insights into the molecule's stability, reactivity, and intermolecular interactions. This foundational knowledge is crucial for predicting how modifications to the structure will affect its behavior.

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a molecule to a biological target. nih.gov Researchers are using this method to design pyrimidine-based inhibitors for a variety of targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govmdpi.com By starting with the 2-Chloro-5-methylpyrimidine scaffold, novel compounds can be virtually screened and optimized for their potential therapeutic effects before being synthesized in the lab.

Computational Approaches and Their Applications:

| Computational Method | Application for 2-Chloro-5-methylpyrimidine Derivatives |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and molecular electrostatic potential to predict reactivity. figshare.com |

| Molecular Docking | Prediction of binding modes and affinities to protein targets to design potential enzyme inhibitors. nih.govmdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess drug-likeness. |

Synergistic Approaches in Medicinal Chemistry Leveraging the Pyrimidine Core

The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs. nih.gov A growing trend in medicinal chemistry is the development of hybrid molecules, where two or more pharmacophoric units are combined into a single compound to achieve synergistic effects, dual-targeting capabilities, or improved pharmacokinetic profiles. nih.govmdpi.com

2-Chloro-5-methylpyrimidine is an excellent starting material for creating such hybrid molecules. Its reactive chloro group allows for facile linkage to other bioactive moieties. For example, research has shown that modifying 2-Chloro-5-methylpyrimidine with peptides, glucose, or porphyrin units can help target cancer cells, thereby enhancing efficacy and reducing damage to healthy tissues. guidechem.com The combination of the pyrimidine core with other pharmacophores like thiazole, chalcone, or natural products like curcumin and dehydroabietic acid has also been explored to create potent anticancer agents. nih.govmdpi.com

This synergistic approach aims to:

Enhance therapeutic efficacy: Combining two active moieties can lead to a more potent effect than either component alone. nih.gov

Overcome drug resistance: Dual-target inhibitors can be effective against resistant cell lines.

Improve selectivity: The added moiety can help in targeting specific tissues or cell types.

Modulate pharmacokinetic properties: Hybridization can improve solubility, metabolic stability, and other drug-like properties.

The table below presents examples of synergistic combinations with the pyrimidine core.

| Pyrimidine Core Combined With | Resulting Hybrid Molecule Class | Therapeutic Target/Application | Reference |

| Thiazole | Pyrimidine-Thiazole Hybrids | Anticancer | nih.gov |

| Chalcone | Pyrimidine-Chalcone Hybrids | Anticancer (Apoptosis Induction) | nih.gov |

| Dehydroabietic Acid | Pyrimidine-Diterpenoid Hybrids | Anticancer | nih.gov |

| Porphyrin | Porphyrin-Pyrimidine Conjugates | Targeted Cancer Therapy | guidechem.com |

| Indole | Indole-Pyrimidine Hybrids | Anti-inflammatory | mdpi.com |

Q & A

Basic: What synthetic routes are commonly used to prepare 2-chloro-5-methylpyrimidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves chlorination of 5-methylpyrimidine derivatives using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). For optimization:

- Temperature Control: Maintain 80–100°C to ensure complete substitution while avoiding decomposition .

- Catalyst Use: Add catalytic dimethylformamide (DMF) to enhance chlorination efficiency.

- Workup: Neutralize excess reagent with ice-cold sodium bicarbonate, followed by extraction with dichloromethane and recrystallization from ethanol/water mixtures.

Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm purity via melting point analysis and HPLC .

Basic: How should researchers safely handle and dispose of waste containing this compound?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store in airtight containers away from light and moisture .

- Waste Disposal: Segregate halogenated organic waste in labeled containers. Collaborate with certified waste management services for incineration at >1,200°C to prevent dioxin formation .

- Spill Management: Neutralize spills with sodium carbonate, absorb with vermiculite, and dispose as hazardous waste .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .

- HPLC: Employ a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>98%). Retention time typically 6–8 minutes .

- Elemental Analysis: Verify Cl content (theoretical ~26%) via combustion analysis .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) to model transition states and predict regioselectivity. The C2 chlorine exhibits higher electrophilicity (Fukui >0.45) compared to C5-methyl .

- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates. Compare activation energies for SNAr vs. radical pathways .

- Validation: Cross-reference computed IR spectra with experimental data (e.g., C-Cl stretch at 750 cm⁻¹) .

Advanced: What strategies resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

Methodological Answer:

- Parameter Screening: Optimize ligand (XPhos vs. SPhos), base (Cs₂CO₃ vs. K₃PO₄), and solvent (toluene/ethanol vs. DMF) using Design of Experiments (DoE) .

- Catalyst Loading: Reduce Pd(PPh₃)₄ to 2 mol% to minimize side reactions. Monitor via LC-MS for boronic acid consumption .

- Microwave Assistance: Apply 100°C/20 min in sealed vessels to improve reproducibility .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Kinetic Studies: Conduct stability tests at pH 2–12 (25°C). Use UV-Vis (λ=270 nm) to track degradation. Hydrolysis dominates above pH 7, forming 5-methylpyrimidin-2-ol .

- Arrhenius Analysis: Calculate activation energy (Ea) at varying pH to model shelf-life. Store buffered solutions at pH 4–6 (4°C) for maximum stability .

Advanced: What methodologies identify and quantify trace impurities in this compound?

Methodological Answer:

- LC-HRMS: Use a Q-TOF mass spectrometer (ESI+) to detect dechlorinated byproducts (e.g., 5-methylpyrimidine, m/z 95.06) .

- Headspace GC-MS: Screen for volatile impurities (e.g., residual POCl₃) with a DB-5 column and He carrier gas .

- Pharmacopoeial Standards: Compare against USP monographs for chloride content (98–101%) and sulfated ash (<0.1%) .

Advanced: How can structure-activity relationship (SAR) studies guide its application in drug discovery?

Methodological Answer:

- Bioisosteric Replacement: Substitute Cl with CF₃ or Br to modulate lipophilicity (clogP 1.8 → 2.5) and target kinase inhibition .

- Crystallography: Co-crystallize with target enzymes (e.g., DHFR) to map binding interactions. The chloro group occupies hydrophobic pockets, while the pyrimidine ring hydrogen-bonds with active sites .

- ADMET Prediction: Use SwissADME to optimize bioavailability (TPSA ~30 Ų) and reduce CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.